1-(1-Methylpiperidin-4-yl)-3-(3-phenyl-1,2,4-thiadiazol-5-yl)urea

Beschreibung

1-(1-Methylpiperidin-4-yl)-3-(3-phenyl-1,2,4-thiadiazol-5-yl)urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Eigenschaften

IUPAC Name |

1-(1-methylpiperidin-4-yl)-3-(3-phenyl-1,2,4-thiadiazol-5-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5OS/c1-20-9-7-12(8-10-20)16-14(21)18-15-17-13(19-22-15)11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H2,16,17,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBWILACOWOLDJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NC(=O)NC2=NC(=NS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1795185-65-7 | |

| Record name | 1-(1-methylpiperidin-4-yl)-3-(3-phenyl-1,2,4-thiadiazol-5-yl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methylpiperidin-4-yl)-3-(3-phenyl-1,2,4-thiadiazol-5-yl)urea typically involves the following steps:

Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate hydrazine derivatives with carbon disulfide and an oxidizing agent.

Attachment of the Phenyl Group: The phenyl group can be introduced through a coupling reaction, such as Suzuki or Heck coupling.

Formation of the Urea Linkage: The final step involves the reaction of the thiadiazole derivative with an isocyanate or carbodiimide to form the urea linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

1-(1-Methylpiperidin-4-yl)-3-(3-phenyl-1,2,4-thiadiazol-5-yl)urea can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield sulfoxides or sulfones, while reduction could yield amines.

Wissenschaftliche Forschungsanwendungen

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.

Medicine: As a lead compound for the development of new drugs targeting specific diseases.

Industry: As a component in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-(1-Methylpiperidin-4-yl)-3-(3-phenyl-1,2,4-thiadiazol-5-yl)urea would depend on its specific biological target. Generally, thiadiazole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,2,4-Thiadiazole Derivatives: Compounds with similar thiadiazole rings but different substituents.

Urea Derivatives: Compounds with urea linkages but different aromatic or heterocyclic groups.

Uniqueness

1-(1-Methylpiperidin-4-yl)-3-(3-phenyl-1,2,4-thiadiazol-5-yl)urea is unique due to its specific combination of a thiadiazole ring, a phenyl group, and a urea linkage. This unique structure may confer specific biological activities or chemical properties that are not present in other similar compounds.

For precise and detailed information, consulting scientific literature and databases is recommended

Biologische Aktivität

1-(1-Methylpiperidin-4-yl)-3-(3-phenyl-1,2,4-thiadiazol-5-yl)urea is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

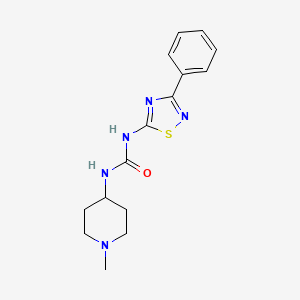

Chemical Structure

The compound can be represented structurally as follows:

The biological activity of 1-(1-Methylpiperidin-4-yl)-3-(3-phenyl-1,2,4-thiadiazol-5-yl)urea primarily involves interactions with various biological targets. Research indicates that it may act as an inhibitor of fatty acid amide hydrolase (FAAH), which plays a crucial role in the metabolism of endocannabinoids and other lipid mediators .

Antinociceptive Effects

Studies have demonstrated that FAAH inhibitors similar to this compound can attenuate pain responses in animal models. For instance, JNJ-1661010, a related compound, has shown efficacy in reducing tactile allodynia and hyperalgesia in various pain models . This suggests that 1-(1-Methylpiperidin-4-yl)-3-(3-phenyl-1,2,4-thiadiazol-5-yl)urea may also possess significant analgesic properties.

Anticancer Activity

The compound's potential anticancer activity has been explored through various assays. In vitro studies indicated that derivatives of thiadiazole compounds exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis through intrinsic and extrinsic signaling pathways .

Antidiabetic Potential

Recent studies have focused on the compound's ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can lead to reduced postprandial glucose levels, making it a potential candidate for managing diabetes . Molecular docking studies support its role as a promising lead for new antidiabetic drugs.

Case Studies and Research Findings

Q & A

Q. What are the recommended synthetic routes for 1-(1-Methylpiperidin-4-yl)-3-(3-phenyl-1,2,4-thiadiazol-5-yl)urea, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via multi-step protocols involving:

- Step 1: Preparation of the 1,2,4-thiadiazole core through cyclization of thiourea derivatives with appropriate electrophiles (e.g., nitriles or carboxylic acid derivatives).

- Step 2: Functionalization of the 1-methylpiperidine moiety via nucleophilic substitution or coupling reactions.

- Step 3: Urea bond formation using carbodiimide-mediated coupling (e.g., EDC/HOBt) between the thiadiazole and piperidine intermediates.

Optimization Tips:

- Use polar aprotic solvents (e.g., DMF, DMSO) for urea coupling to enhance reactivity .

- Monitor reaction progress via LC-MS or TLC to identify byproducts (e.g., symmetrical urea formation).

- Adjust stoichiometry (1:1.2 molar ratio of amine to isocyanate intermediate) to minimize side reactions .

Table 1: Example Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Thiourea + ClCN, DCM, RT | 65 | 92% |

| 2 | 1-Methylpiperidine, K₂CO₃, DMF, 80°C | 78 | 89% |

| 3 | EDC/HOBt, THF, 0°C→RT | 55 | 95% |

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- X-ray Crystallography: Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding between urea and thiadiazole moieties) .

- NMR Spectroscopy: Use - and -NMR to verify substituent positions (e.g., methyl group on piperidine, phenyl on thiadiazole).

- Computational Modeling: Perform DFT calculations (e.g., B3LYP/6-31G*) to predict electronic distribution and reactive sites .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- QSAR Modeling: Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors to predict pharmacokinetic properties .

- Molecular Docking: Simulate binding to target proteins (e.g., kinases or GPCRs) using AutoDock Vina to prioritize derivatives with favorable interactions .

- Reaction Path Search: Employ quantum chemical calculations (e.g., IRC analysis) to identify energetically feasible synthetic pathways for novel analogs .

Table 2: Example SAR for Piperidine-Modified Derivatives

| Derivative | Substituent | IC₅₀ (nM) | Solubility (µg/mL) |

|---|---|---|---|

| A | -CH₃ | 120 | 15 |

| B | -CF₃ | 45 | 8 |

| C | -OCH₃ | 90 | 22 |

Q. How should researchers address contradictions in biological activity data across experimental replicates?

Methodological Answer:

- Statistical Validation: Apply ANOVA or t-tests to assess significance of variations. For example, if IC₅₀ values differ >20%, re-evaluate assay conditions (e.g., cell line viability, compound solubility) .

- Batch Analysis: Compare HPLC purity and stability profiles (e.g., degradation in DMSO stock solutions) to rule out compound integrity issues .

- Orthogonal Assays: Confirm activity using alternative methods (e.g., SPR for binding affinity vs. cell-based assays) .

Q. What strategies are effective for elucidating the mechanism of action of this compound in complex biological systems?

Methodological Answer:

- Chemoproteomics: Use activity-based protein profiling (ABPP) with a biotinylated probe derivative to identify target proteins .

- Transcriptomics: Perform RNA-seq on treated vs. untreated cells to map pathway enrichment (e.g., apoptosis, inflammation) .

- Metabolite Tracking: Employ -labeled compound to study metabolic fate in vivo .

Q. How can researchers improve the solubility and bioavailability of this urea-thiadiazole hybrid?

Methodological Answer:

- Salt Formation: Screen counterions (e.g., HCl, sodium citrate) to enhance aqueous solubility .

- Prodrug Design: Introduce hydrolyzable groups (e.g., acetylated piperidine) to improve membrane permeability .

- Nanoformulation: Encapsulate in PEGylated liposomes or cyclodextrin complexes for sustained release .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.